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Compound of Interest

Compound Name: Ertugliflozin

Cat. No.: B3433122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of
ertugliflozin, a selective sodium-glucose cotransporter 2 (SGLTZ2) inhibitor. The information
presented herein is intended to support research and development efforts by providing key
data and methodologies from studies in relevant animal models.

Introduction

Ertugliflozin is an orally active, potent, and selective inhibitor of SGLT2, which is responsible
for the majority of glucose reabsorption in the kidneys. By inhibiting SGLT2, ertugliflozin
reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering
blood glucose levels. Understanding the pharmacokinetic profile of ertugliflozin in preclinical
species is crucial for the interpretation of toxicology studies, the design of clinical trials, and the
overall assessment of the drug's safety and efficacy. This guide summarizes the available data
on the absorption, distribution, metabolism, and excretion (ADME) of ertugliflozin in key
preclinical animal models.

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ertugliflozin in rats
and dogs following oral and intravenous administration.
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Table 1: Single-Dose Oral Pharmacokinetic Parameters
of Ertugliflozin in Rats

AUC . Oral
Dose Cmax Half-life . . Referenc
Tmax (hr) (ng-hrimL Bioavaila
(mglkg) (ng/mL) (t%) (hr) -
) bility (%)
2553 + 856.7 +
1 0.5 4.10 69 [1]
45.8 154.3
630.1 + 21504
25 0.75 - - [2]
1125 387.1

Data are presented as mean * standard deviation where available. Cmax: Maximum plasma
concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the
plasma concentration-time curve.

Table 2: Single-Dose Oral Pharmacokinetic Parameters

of Ertugliflozin in Dogs

Oral
Half-life (t'%) . .
Dose (mg/kg) Tmax (hr) Bioavailability Reference
(hr)
(%)
Not Specified ~1.0 7.63 94 [1]

Specific Cmax and AUC data for dogs were not readily available in the reviewed literature.

Table 3: Intravenous Pharmacokinetic Parameters of

Ertuglifiozin in Preclinical Species

Volume of ]
) Dose Clearance o Half-life (t%%)
Species . Distribution Reference
(mgl/kg) (mL/min/kg) (hr)
(L/kg)
Rat Not Specified  4.04 Not Specified  4.10 [1]
Dog Not Specified 1.64 Not Specified  7.63 [1]
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Table 4: Plasma Protein Binding of Ertugliflozin

Plasma Protein Binding

Species Reference
(%)

Rat ~96 [1]

Dog ~97 [1]

Experimental Protocols

This section details the methodologies employed in key preclinical pharmacokinetic studies of
ertugliflozin.

Animal Models

o Rat Studies: Sprague-Dawley rats are a commonly used strain for pharmacokinetic
evaluations of ertugliflozin.[3]

e Dog Studies: Beagle dogs are a frequently utilized non-rodent species in the preclinical
assessment of ertugliflozin.

Dosing and Administration

o Oral Administration: For oral dosing studies, ertugliflozin is typically administered via oral
gavage. The drug is often formulated in a vehicle suitable for ensuring solubility and stability,
such as a solution or suspension.

 Intravenous Administration: For intravenous studies, ertugliflozin is administered as a bolus
injection or infusion, typically into a cannulated vein (e.g., jugular vein).

Blood Sampling

o Rat Studies: Blood samples are collected at predetermined time points post-dose. A common
technique involves the use of jugular vein cannulation to facilitate serial blood sampling from
a single animal. This minimizes stress on the animal and reduces inter-animal variability.

e Dog Studies: Blood samples are typically collected from a peripheral vein, such as the
cephalic vein.
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Bioanalytical Method

The quantification of ertugliflozin in plasma and urine samples is predominantly performed
using validated high-performance liquid chromatography-tandem mass spectrometry (LC-
MS/MS) methods.[3][4]

o Sample Preparation: A common method for plasma sample preparation is protein
precipitation using acetonitrile.[3]

o Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase
column with a gradient elution using a mobile phase consisting of an aqueous component
(e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[3]

e Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass
spectrometer in the multiple reaction monitoring (MRM) mode. The precursor and product ion
transitions for ertugliflozin are monitored for quantification.[3][5]

Visualizations
Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of
ertugliflozin.
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Preclinical Pharmacokinetic Study Workflow for Ertugliflozin.

Signaling Pathways

Beyond its primary mechanism of SGLT2 inhibition, ertugliflozin has been shown to modulate
key cellular signaling pathways, particularly the AMP-activated protein kinase (AMPK) and
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mammalian target of rapamycin (mTOR) pathways. These interactions may contribute to the

broader cardiovascular benefits observed with SGLT2 inhibitors.
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Ertugliflozin’'s Primary and Secondary Signaling Pathways.

Discussion

Ertugliflozin exhibits favorable pharmacokinetic properties in preclinical animal models,
characterized by good oral bioavailability, particularly in dogs.[1] The primary route of
elimination is metabolism, with glucuronidation being the major pathway. The half-life in both

rats and dogs suggests that once-daily dosing is appropriate.
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The modulation of the AMPK and mTOR signaling pathways by ertugliflozin is an area of
active research. Activation of AMPK and inhibition of mTOR signaling in cardiac tissue may
contribute to the observed cardioprotective effects of SGLT2 inhibitors, including reduced
cardiac fibrosis and improved cardiac metabolism.[6][7] These effects appear to be
independent of the primary glucose-lowering mechanism and highlight the complex and
beneficial pleiotropic effects of this class of drugs.

Further research is warranted to fully elucidate the dose-dependent pharmacokinetic profile of
ertugliflozin in dogs and to further explore the downstream effects of its interaction with
cellular signaling pathways in various tissues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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